molecular formula C25H31NO3 B13736668 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate CAS No. 1927-09-9

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate

Cat. No.: B13736668
CAS No.: 1927-09-9
M. Wt: 393.5 g/mol
InChI Key: ATONNNVZMKPXCG-UHFFFAOYSA-N
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Description

9-(2-Hydroxyethyl)-9-azabicyclo(331)nonane p-methylbenzilate is a complex organic compound known for its unique structure and properties This compound is characterized by a bicyclic structure with a hydroxyethyl group and a p-methylbenzilate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-azabicyclo(3.3.1)nonane with ethylene oxide to introduce the hydroxyethyl group. This is followed by esterification with p-methylbenzoic acid to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzilate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzilate derivatives.

Scientific Research Applications

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzilate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo(3.3.1)nonane derivatives: Compounds with similar bicyclic structures but different substituents.

    Benzilate esters: Compounds with similar ester functional groups but different bicyclic moieties.

Uniqueness

What sets 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate apart is its unique combination of a bicyclic structure with a hydroxyethyl group and a p-methylbenzilate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1927-09-9

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate

InChI

InChI=1S/C25H31NO3/c1-19-13-15-21(16-14-19)25(28,20-7-3-2-4-8-20)24(27)29-18-17-26-22-9-5-10-23(26)12-6-11-22/h2-4,7-8,13-16,22-23,28H,5-6,9-12,17-18H2,1H3

InChI Key

ATONNNVZMKPXCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O

Origin of Product

United States

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